2-((8-(furan-2-yl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((8-(furan-2-yl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C19H17N5O3S and its molecular weight is 395.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Compounds incorporating furan and heterocyclic structures have been synthesized through various chemical reactions, showcasing the versatility of these molecules. For instance, novel azines, azolotriazines, and other derivatives have been prepared from key intermediates like enaminones, demonstrating the synthetic utility of furan-containing compounds in creating complex heterocyclic systems with potential bioactive properties (Sanad & Mekky, 2018). These synthesis pathways often involve coupling reactions with diazonium salts, showcasing the chemical reactivity and potential for diversification in furan-based compounds.
Biological Activities
Furan derivatives have shown a wide range of biological activities, which are of significant interest in the development of new therapeutic agents. For example, certain furan-containing acetamide derivatives have been explored for their anticonvulsant activities, where modifications to the structure have led to compounds with promising pharmacological profiles, rivaling established treatments like phenytoin (Kohn et al., 1993). Additionally, furan-based compounds have been investigated for their antimicrobial and insecticidal activities, suggesting their utility in agricultural and pharmaceutical applications (Fadda et al., 2017).
Anticancer and Antiangiogenic Effects
Research has also focused on the potential anticancer and antiangiogenic effects of furan derivatives. Novel thioxothiazolidin-4-one derivatives, incorporating furan moieties, have been synthesized and shown to inhibit tumor growth and angiogenesis in mouse models, indicating their potential as anticancer therapies (Chandrappa et al., 2010). These findings highlight the therapeutic potential of furan-based compounds in addressing complex diseases like cancer through multiple pathways, including the inhibition of tumor-induced endothelial proliferation.
Properties
IUPAC Name |
2-[[2-(furan-2-yl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-12-4-6-13(7-5-12)10-20-17(25)11-28-19-22-21-18(26)15-9-14(23-24(15)19)16-3-2-8-27-16/h2-9H,10-11H2,1H3,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRENNRQZHKCLGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.